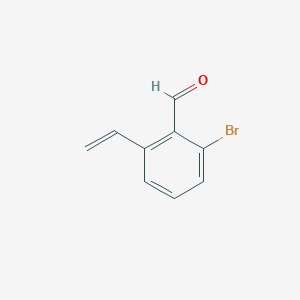

2-Bromo-6-vinylbenzaldehyde

Description

2-Bromo-6-vinylbenzaldehyde is an aromatic aldehyde derivative featuring a bromine atom at the ortho position and a vinyl group at the para position relative to the aldehyde functional group. This compound is of significant interest in organic synthesis due to its dual reactive sites: the electron-deficient aldehyde group and the electron-rich vinyl moiety. The bromine substituent enhances electrophilic substitution reactivity, while the vinyl group enables participation in cross-coupling reactions (e.g., Heck reactions) and polymerization processes . Its molecular formula is C₉H₇BrO, with a molecular weight of 211.06 g/mol.

Propriétés

Formule moléculaire |

C9H7BrO |

|---|---|

Poids moléculaire |

211.05 g/mol |

Nom IUPAC |

2-bromo-6-ethenylbenzaldehyde |

InChI |

InChI=1S/C9H7BrO/c1-2-7-4-3-5-9(10)8(7)6-11/h2-6H,1H2 |

Clé InChI |

FFYZUSOZVADENX-UHFFFAOYSA-N |

SMILES canonique |

C=CC1=C(C(=CC=C1)Br)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-vinylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 2-vinylbenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromo-4,5-dimethoxybenzaldehyde is reacted with tributylvinyltin in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 2-Bromo-6-vinylbenzaldehyde typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-6-vinylbenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The vinyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Palladium Catalysts: Employed in cross-coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Substituted Benzaldehydes: Formed through substitution reactions.

Carboxylic Acids: Resulting from oxidation of the aldehyde group.

Alcohols: Produced by reduction of the aldehyde group.

Applications De Recherche Scientifique

2-Bromo-6-vinylbenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.

Mécanisme D'action

The mechanism of action of 2-Bromo-6-vinylbenzaldehyde involves its reactivity with various molecular targets. The bromine atom and vinyl group can participate in electrophilic and nucleophilic reactions, respectively. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .

Comparaison Avec Des Composés Similaires

Key Properties:

- Appearance : Pale yellow crystalline solid (inferred from analogous brominated benzaldehydes) .

- Solubility: Expected to exhibit low water solubility but high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in ethanol or dichloromethane.

- Reactivity : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions), while the vinyl group participates in cycloadditions or polymerizations.

Comparison with Similar Compounds

Below is a comparative analysis of 2-bromo-6-vinylbenzaldehyde with structurally analogous benzaldehyde derivatives, emphasizing substituent effects on physical properties, reactivity, and applications.

Table 1: Comparative Analysis of Brominated Benzaldehyde Derivatives

Reactivity and Functional Group Influence:

Electron-Withdrawing vs. Electron-Donating Groups :

- The vinyl group in 2-bromo-6-vinylbenzaldehyde is electron-withdrawing via conjugation, polarizing the aldehyde for nucleophilic attack. This contrasts with 2-bromo-6-hydroxybenzaldehyde, where the hydroxyl group donates electrons via resonance, reducing aldehyde reactivity .

- Benzyloxy groups (as in ) act as protective groups, stabilizing the aldehyde from oxidation while enabling selective deprotection.

Halogen Effects :

- Bromine at C2 (ortho to aldehyde) in 2-bromo-6-vinylbenzaldehyde enhances electrophilic substitution at the benzene ring. In contrast, multihalogenated derivatives (e.g., ) exhibit steric hindrance, limiting reactivity at the ring but increasing utility in halogen-exchange reactions .

Applications :

- 2-Bromo-6-vinylbenzaldehyde’s vinyl group makes it a precursor for conjugated polymers, whereas 2-(benzyloxy)-6-bromobenzaldehyde is used in palladium-catalyzed cross-couplings . Hydroxy-substituted analogs (e.g., ) are more suited for hydrogen-bonding applications, such as ligand design.

Research Findings and Trends

- Synthetic Utility : 2-Bromo-6-vinylbenzaldehyde’s dual functionality has been leveraged in tandem reactions, such as sequential aldol condensation followed by Heck coupling, to build complex polycyclic frameworks .

- Stability Concerns : Unlike hydroxyl or benzyloxy analogs, the vinyl group may render the compound prone to polymerization under light or heat, necessitating storage at 2–8°C in inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.